N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
Description
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS2/c1-2-3-7-12(19)16-13-17-18-14(21-13)20-9-10-5-4-6-11(15)8-10/h4-6,8H,2-3,7,9H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNJAVSZBQBFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced through nucleophilic substitution reactions using 3-fluorobenzyl halides and thiadiazole intermediates.
Formation of the Pentanamide Moiety: The final step involves the acylation of the thiadiazole derivative with pentanoyl chloride or pentanoic anhydride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide has been investigated for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.
Modulation of Receptors: Interacting with receptors on the cell surface or within cells to modulate signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzylthio Group
The benzylthio group at position 5 is a critical pharmacophore. Key analogues include:
Halogen-Substituted Benzylthio Derivatives
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j): Exhibits a melting point of 138–140°C and 82% yield.
- 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea : Demonstrates potent anticonvulsant activity (ED50 = 0.65 μmol/kg), attributed to the synergistic effects of dual chloro substituents and the urea group .
The target compound’s 3-fluoro substitution offers a balance between electronegativity and steric effects, which may optimize receptor binding compared to bulkier dichloro or methoxy derivatives .
Alkyl-Substituted Benzylthio Derivatives
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m): Achieves an 85% yield and 135–136°C melting point. The unsubstituted benzyl group likely increases hydrophobicity but reduces electronic effects .
Amide Chain Modifications
The pentanamide chain distinguishes the target compound from shorter-chain analogues:
- N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l): Features an acetamide group, yielding 68% and melting at 138–140°C. Shorter chains may reduce lipophilicity, limiting bioavailability .
- 5-(5-(2-Phenylacetamido)-1,3,4-thiadiazol-2-yl)-N-(4-(trifluoromethyl)benzyl)pentanamide (29m) : Shares the pentanamide group, suggesting enhanced binding affinity through extended hydrophobic interactions .
The pentanamide moiety in the target compound likely improves pharmacokinetic properties, such as half-life and tissue penetration, compared to acetamide derivatives .
Biological Activity
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Structural Characteristics
The compound features a thiadiazole ring substituted with a 3-fluorobenzyl group, contributing to its unique chemical properties. The presence of the fluorine atom enhances lipophilicity and stability, which may improve interactions with biological targets compared to non-fluorinated analogs.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₈FN₃S₂ |
| Molecular Weight | 299.43 g/mol |
| CAS Number | 872594-73-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes.
- Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways.
- Membrane Disruption : The compound may affect cellular membrane integrity, leading to altered cellular functions or cell death.
Antitumor Activity
Recent studies have examined the antiproliferative effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : Human lung cancer cell lines A549 and HCC827 were utilized in 2D and 3D assays.
- Results : The compound showed significant antiproliferative activity in 2D assays with IC50 values indicating effective inhibition of cancer cell growth. However, reduced efficacy was observed in 3D assays, suggesting a need for further optimization .
Antibacterial and Antifungal Properties
In addition to its antitumor potential, preliminary evaluations indicate that this compound exhibits antibacterial and antifungal activities:
- Bacterial Strains Tested : The compound was tested against E. coli and Bacillus subtilis, demonstrating moderate antibacterial effects.
- Fungal Strains Tested : Antifungal activity was also assessed against common fungal pathogens, with promising results suggesting potential therapeutic applications in infectious diseases .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Thiadiazole Ring : React thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring.
- Introduction of Fluorobenzyl Group : React the thiadiazole intermediate with 3-fluorobenzyl chloride using a nucleophilic substitution reaction.
- Coupling with Pentanamide Moiety : Finally, couple the resulting intermediate with pentanoyl chloride in the presence of a base to yield the final product.
Q & A
Q. What are the established synthetic routes for preparing N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide, and how is structural purity ensured?
The synthesis of thiadiazole derivatives typically involves:
- Step 1 : Condensation of substituted thiosemicarbazides with carboxylic acid derivatives in the presence of POCl₃ or similar reagents to form the 1,3,4-thiadiazole core .
- Step 2 : Thioether formation via nucleophilic substitution between a 5-thiol-thiadiazole intermediate and a 3-fluorobenzyl halide.
- Step 3 : Amidation of the thiadiazole scaffold with pentanoic acid derivatives under mild conditions (e.g., acetone, room temperature) .
Q. Structural Characterization :
Q. Example Data :
| Parameter | Value/Observation | Reference |
|---|---|---|
| Yield | 58–75% (after recrystallization) | |
| Melting Point | 190–194°C (similar analogs) |
Q. How is the anticancer activity of this compound evaluated in vitro, and what models are used?
Methodology :
- Cell Lines : Use MCF-7 (breast) and A549 (lung) cancer cells for primary screening. NIH/3T3 (mouse fibroblast) serves as a non-cancer control to assess selectivity .
- Assay : MTT or SRB assays to determine IC₅₀ values after 48–72 hours of exposure.
- Data Interpretation : Compare IC₅₀ with cisplatin (e.g., IC₅₀ = 0.034 ± 0.008 mmol L⁻¹ for A549 in analogs) .
Q. Example Results (Analog Compounds) :
| Compound | IC₅₀ (MCF-7) | IC₅₀ (A549) | Selectivity Index (vs. NIH/3T3) |
|---|---|---|---|
| 4y () | 0.084 ± 0.020 mM | 0.034 ± 0.008 mM | >3-fold |
Q. How is cytotoxicity selectivity validated to prioritize lead compounds?
- Approach : Screen the most potent derivative against NIH/3T3 or other normal cell lines. A selectivity index (SI = IC₅₀(normal)/IC₅₀(cancer)) >3 indicates therapeutic potential .
- Mechanistic Insight : Perform apoptosis assays (Annexin V/PI staining) to confirm cancer-specific cell death pathways.
Advanced Research Questions
Q. What computational strategies are used to optimize BBB permeability and target binding?
Methods :
- Free Energy Perturbation (FEP) : Predicts binding affinity changes during structure-activity relationship (SAR) studies .
- BBB Permeability Models : Use in silico tools like SwissADME to estimate logP, polar surface area, and P-gp substrate likelihood. For analogs, logP ~3.5 enhances CNS penetration .
Q. Case Study :
Q. How are SAR studies designed to improve potency against specific cancer targets?
Key Modifications :
- Thiadiazole Core : Replace sulfur with selenium to enhance electron-withdrawing effects .
- Substituents : Introduce para-substituted benzyl groups (e.g., 4-F, 4-Cl) to improve aromatase inhibition (e.g., IC₅₀ = 0.062 mM for 4y in MCF-7) .
- Amide Linker : Optimize alkyl chain length (pentanamide vs. acetamide) to balance hydrophobicity and solubility .
Q. Example SAR Table :
| Substituent (R) | IC₅₀ (MCF-7) | Aromatase Inhibition (IC₅₀) |
|---|---|---|
| 3-Fluorobenzyl | 0.084 mM | Not tested |
| 4-Chlorobenzyl | 0.045 mM | 0.049 mM |
| 4-Nitrobenzyl | 0.12 mM | 0.11 mM |
Q. What strategies resolve contradictions in biological activity data across studies?
Root Causes :
Q. Solutions :
Q. How is molecular docking employed to elucidate the mechanism of action?
Protocol :
- Target Selection : Prioritize enzymes like aromatase (CYP19A1) or NMDA receptors based on analog data .
- Software : AutoDock Vina or Schrödinger Suite for binding pose prediction.
- Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol for NMDA receptor antagonists) with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
